4-Chloro-6-nitrosoresorcinol-13C6

Descripción

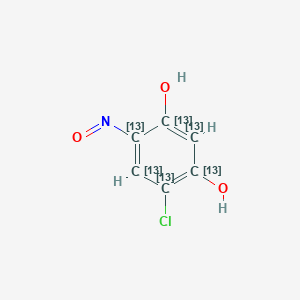

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475497 | |

| Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-33-5 | |

| Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Quantification of 4-Chloro-6-nitrosoresorcinol using a 13C6-labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Chloro-6-nitrosoresorcinol in pharmaceutical matrices using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

4-Chloro-6-nitrosoresorcinol is a potential genotoxic impurity that can be formed during the synthesis of certain pharmaceutical compounds. Due to its potential health risks, regulatory agencies require strict control of such impurities in drug substances and products. This application note describes a highly sensitive and selective LC-MS/MS method for the accurate quantification of 4-Chloro-6-nitrosoresorcinol. The use of a 13C6-labeled 4-Chloro-6-nitrosoresorcinol as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

The method is based on the principle of isotope dilution mass spectrometry, where a known amount of the isotopically labeled standard is spiked into the sample. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This approach is the gold standard for quantitative analysis in complex matrices.[1][2]

Experimental Protocols

Materials and Reagents

-

4-Chloro-6-nitrosoresorcinol reference standard (commercially available)

-

4-Chloro-6-nitrosoresorcinol-13C6 internal standard (commercially available from suppliers such as Fisher Scientific and MedChemExpress)[3][4]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug substance or product matrix for spiking experiments

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-6-nitrosoresorcinol and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be selected based on the expected levels of the impurity and the required limit of quantification (e.g., 0.1 ng/mL to 100 ng/mL).

-

Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 5 mL of a 50:50 mixture of acetonitrile and water.

-

Add 50 µL of the 10 ng/mL internal standard working solution.

-

Vortex the sample for 5 minutes to ensure complete dissolution and mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of this class of compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Ionization Mode: ESI positive

-

MRM Transitions:

-

The exact MRM (Multiple Reaction Monitoring) transitions should be determined by infusing the individual standard solutions of 4-Chloro-6-nitrosoresorcinol and its 13C6-labeled internal standard into the mass spectrometer. The precursor ion will be the [M+H]+ ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

-

Proposed MRM Transitions (to be confirmed experimentally):

-

4-Chloro-6-nitrosoresorcinol: Precursor [M+H]+ (m/z 174.0) → Product ions (e.g., fragments corresponding to loss of NO, Cl, etc.)

-

This compound: Precursor [M+H]+ (m/z 180.0) → Product ions (corresponding fragments with a +6 Da shift)

-

-

Data Presentation

The quantitative data for the method validation should be summarized in the following tables.

Table 1: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 0.15 ng/mL | S/N ≥ 10 |

| Precision (%RSD) | < 15% | ≤ 15% |

| Accuracy (% Recovery) | 85-115% | 80-120% |

| Matrix Effect (%) | 90-110% | 85-115% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 50,100 | 0.030 |

| 0.5 | 7,650 | 50,500 | 0.151 |

| 1.0 | 15,300 | 50,200 | 0.305 |

| 5.0 | 75,800 | 49,900 | 1.519 |

| 10.0 | 152,500 | 50,300 | 3.032 |

| 50.0 | 760,100 | 50,000 | 15.202 |

| 100.0 | 1,515,000 | 49,800 | 30.422 |

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for the quantification of 4-Chloro-6-nitrosoresorcinol.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

Caption: Principle of quantification using an isotope-labeled internal standard.

Synthesis of 13C6-4-Chloro-6-nitrosoresorcinol (Informational)

While commercially available, the synthesis of the 13C6-labeled internal standard can be achieved starting from 13C6-phenol. A potential synthetic route involves the chlorination and subsequent nitrosation of the 13C6-resorcinol intermediate. The development of synthetic routes for 13C-labeled phenethylamine (B48288) derivatives from 13C6-phenol has been previously described and similar principles can be applied.[5] The synthesis of various 13C-labeled phenolic compounds from commercially available precursors has also been reported.[6][7]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of 4-Chloro-6-nitrosoresorcinol in pharmaceutical samples. The use of a 13C6-labeled internal standard is crucial for achieving reliable results by correcting for matrix-induced signal suppression or enhancement and other experimental variabilities. This method is suitable for routine quality control and regulatory submissions to ensure the safety and quality of pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1MG this compound, Quantity: 1mg | Fisher Scientific [fishersci.se]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of [13C]- and [14C]-labeled phenolic humus and lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Detection and Quantification of 4-Chloro-6-nitrosoresorcinol in Pharmaceutical Ingredients using LC-MS/MS

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level detection and quantification of 4-Chloro-6-nitrosoresorcinol, a potential genotoxic impurity, in active pharmaceutical ingredients (APIs). The method utilizes a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here is intended for researchers, scientists, and drug development professionals involved in quality control and safety assessment of pharmaceutical products.

Introduction

N-nitroso compounds are a class of potent carcinogens that can form as impurities in pharmaceutical products during manufacturing or storage.[1] Regulatory agencies worldwide have established strict limits on the presence of such impurities in drug substances and products.[1] 4-Chloro-6-nitrosoresorcinol is an N-nitroso derivative that serves as a critical reference material for analytical method development and validation to ensure pharmaceutical products meet safety standards.[2] The development of reliable and sensitive analytical methods for the detection and quantification of these impurities is therefore essential.[3] This application note presents a comprehensive LC-MS/MS workflow for the analysis of 4-Chloro-6-nitrosoresorcinol.

Predicted Mass Spectrometry Fragmentation

The fragmentation of 4-Chloro-6-nitrosoresorcinol under mass spectrometry is predicted based on the fragmentation patterns of similar functional groups.[4][5] The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.[5] The nitroso group can lead to the loss of NO (30 Da) or HNO (31 Da). The resorcinol (B1680541) structure may undergo ring cleavage.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of 4-Chloro-6-nitrosoresorcinol.

Experimental Protocol

Materials and Reagents

-

4-Chloro-6-nitrosoresorcinol reference standard

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Active Pharmaceutical Ingredient (API) for testing

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-6-nitrosoresorcinol and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Sample Preparation: Accurately weigh 100 mg of the API and dissolve in 10 mL of the 50:50 water/acetonitrile mixture. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Spiked Sample: For accuracy and recovery experiments, spike the API solution with a known concentration of 4-Chloro-6-nitrosoresorcinol.

Liquid Chromatography Conditions

-

System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

Data Acquisition and Analysis

Data was acquired in the Multiple Reaction Monitoring (MRM) mode. The proposed MRM transitions are outlined in the table below. Quantification was performed by constructing a calibration curve from the peak areas of the working standard solutions.

Quantitative Data

| Parameter | Value |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.15 ng/mL |

| Accuracy (% Recovery) | 95-105% |

| Precision (%RSD) | <10% |

Proposed MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 4-Chloro-6-nitrosoresorcinol | 189.5 | 159.5 | 15 | 100 |

| 4-Chloro-6-nitrosoresorcinol | 189.5 | 154.0 | 20 | 100 |

Experimental Workflow

Caption: LC-MS/MS workflow for 4-Chloro-6-nitrosoresorcinol analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of 4-Chloro-6-nitrosoresorcinol in pharmaceutical ingredients. The method is suitable for quality control laboratories to monitor for this potential genotoxic impurity and ensure compliance with regulatory requirements. The provided protocol can be adapted and validated for specific API matrices.

References

Developing an analytical method using 4-Chloro-6-nitrosoresorcinol-13C6

Quantitative Analysis of N-Nitrosodimethylamine (NDMA) in Pharmaceutical Drug Products using 4-Chloro-6-nitrosoresorcinol-13C6 as an Internal Standard by LC-MS/MS

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits for the presence of nitrosamine (B1359907) impurities in drug products. N-nitrosodimethylamine (NDMA) is a commonly detected nitrosamine impurity. Accurate and sensitive analytical methods are crucial for the quantification of these impurities at trace levels.

Isotope dilution mass spectrometry is a powerful technique for accurate quantification as it employs a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest, compensating for variations in sample preparation and matrix effects during analysis.[1][2][3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NDMA in a drug product matrix, using the novel, stable isotope-labeled compound, this compound, as an internal standard.

Principle

The method utilizes the principle of isotope dilution, where a known amount of the internal standard (this compound) is spiked into the sample containing the analyte (NDMA). The sample is then prepared and analyzed by LC-MS/MS. The ratio of the analyte response to the internal standard response is used for quantification, which corrects for any losses during sample processing and variations in instrument response.

Experimental Protocols

Synthesis of this compound

The internal standard, this compound, can be synthesized from its precursor, 4-Chloro-resorcinol-13C6. A general pathway for the synthesis of nitrosamines involves the reaction of a precursor with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[5][6]

Materials:

-

4-Chloro-resorcinol-13C6

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve 4-Chloro-resorcinol-13C6 in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in deionized water while maintaining the temperature below 5°C.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid.

-

Stir the reaction mixture for 1-2 hours at low temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.

Sample Preparation

Materials:

-

Drug product tablets

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

This compound internal standard stock solution (1 µg/mL in methanol)

-

0.45 µm PTFE syringe filters

Procedure:

-

Weigh and crush a representative number of drug product tablets to obtain a fine powder.

-

Accurately weigh a portion of the powdered sample equivalent to a single dose into a centrifuge tube.

-

Add 10 mL of a methanol/water (1:1 v/v) extraction solvent.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

-

Vortex the sample for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | NDMA | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 75.1 | 196.0 |

| Product Ion (m/z) | 43.1 | 166.0 |

| Collision Energy (eV) | 15 | 20 |

| Dwell Time (ms) | 100 | 100 |

Data Presentation

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 ng/mL |

| Accuracy (% Recovery) | 95.2 - 104.5% |

| Precision (% RSD) | < 5% |

Table 2: Quantification of NDMA in a Drug Product Batch

| Sample ID | Peak Area (NDMA) | Peak Area (IS) | Response Ratio (NDMA/IS) | Concentration (ng/g) |

| Blank | Not Detected | 1.25 x 10⁶ | - | Not Detected |

| Sample 1 | 2.34 x 10⁴ | 1.22 x 10⁶ | 0.0192 | 19.2 |

| Sample 2 | 2.41 x 10⁴ | 1.26 x 10⁶ | 0.0191 | 19.1 |

| Sample 3 | 2.29 x 10⁴ | 1.23 x 10⁶ | 0.0186 | 18.6 |

| Average | - | - | - | 19.0 |

| % RSD | - | - | - | 1.7% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of NDMA.

Caption: Putative signaling pathway of NDMA-induced carcinogenesis.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Chloro-6-nitrosoresorcinol-13C6 in Metabolomics Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Chloro-6-nitrosoresorcinol and its isotopically labeled form, 4-Chloro-6-nitrosoresorcinol-13C6, are not extensively documented in publicly available metabolomics literature. The following application notes and protocols are presented as a representative guide for the use of a stable isotope-labeled internal standard in targeted metabolomics via LC-MS/MS, using this compound as a hypothetical example for the quantification of its unlabeled counterpart.

Application Notes

Introduction

Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based metabolomics.[1][2] this compound is the ¹³C-labeled version of 4-Chloro-6-nitrosoresorcinol, a small aromatic compound. While the biological role of 4-Chloro-6-nitrosoresorcinol is not well-established, its analysis may be relevant in studies of environmental exposure, drug metabolism, or as a potential biomarker. The use of this compound as an internal standard allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and ionization suppression.[1][2]

Principle of Use

This compound is chemically identical to its unlabeled (light) counterpart but has a greater mass due to the incorporation of six ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, they co-elute during liquid chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer source.[1] By adding a known concentration of this compound to each sample, the ratio of the peak area of the light analyte to the heavy internal standard can be used to accurately calculate the concentration of the analyte, thereby correcting for experimental variations.

Applications in Metabolomics

-

Targeted Quantification: The primary application of this compound is as an internal standard for the precise quantification of 4-Chloro-6-nitrosoresorcinol in various biological matrices, including plasma, urine, and cell lysates.

-

Pharmacokinetic Studies: In drug development, if 4-Chloro-6-nitrosoresorcinol were a metabolite of a drug candidate, its labeled standard would be essential for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Biomarker Validation: If 4-Chloro-6-nitrosoresorcinol is identified as a potential biomarker for a disease or condition, the ¹³C-labeled standard would be critical for developing a robust and validated quantitative assay for clinical research.

Experimental Protocols

Protocol 1: Quantification of 4-Chloro-6-nitrosoresorcinol in Human Plasma

This protocol describes a method for the extraction and quantification of 4-Chloro-6-nitrosoresorcinol in human plasma using this compound as an internal standard with LC-MS/MS.

Materials:

-

Human plasma samples

-

4-Chloro-6-nitrosoresorcinol analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: (This is a representative gradient and should be optimized)

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: (Optimize for the specific instrument)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

MRM Transitions: (These are hypothetical and would need to be determined experimentally)

-

-

Data Presentation: Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-Chloro-6-nitrosoresorcinol | 188.0 | 158.0 | 50 | 20 |

| This compound | 194.0 | 164.0 | 50 | 20 |

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of 4-Chloro-6-nitrosoresorcinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: Hypothetical Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |

| 1 | 5,200 | 105,000 | 0.050 |

| 5 | 26,500 | 107,000 | 0.248 |

| 10 | 54,000 | 106,500 | 0.507 |

| 50 | 275,000 | 108,000 | 2.546 |

| 100 | 560,000 | 109,000 | 5.138 |

| 500 | 2,800,000 | 110,000 | 25.455 |

Visualizations

Experimental Workflow

Caption: Workflow for targeted quantification using a stable isotope-labeled internal standard.

Conceptual Signaling Pathway Involvement

As the biological role of 4-Chloro-6-nitrosoresorcinol is unknown, a specific signaling pathway cannot be depicted. However, if it were a metabolite of a xenobiotic, its metabolism would likely involve Phase I and Phase II detoxification pathways. The diagram below illustrates a general xenobiotic metabolism pathway.

Caption: Generalized xenobiotic metabolism pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with 4-Chloro-6-nitrosoresorcinol-13C6

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Chloro-6-nitrosoresorcinol-13C6 as a stable isotope-labeled (SIL) internal standard to combat ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the robustness and accuracy of your analytical methods.

The Challenge of Ion Suppression

Ion suppression is a significant challenge in LC-MS/MS, particularly in the analysis of complex biological matrices such as plasma, urine, or tissue homogenates.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and compromising the accuracy and precision of quantification.[1][2]

The 13C-Labeled Internal Standard Solution

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective strategy to compensate for matrix effects.[3] A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since this compound is chemically identical to its unlabeled counterpart, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4][5] This allows for reliable correction of signal variability, leading to more accurate and precise quantification. Notably, ¹³C-labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte, ensuring they experience the exact same matrix effects.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS analysis when using this compound.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| High Variability in Analyte/IS Ratio | Inconsistent sample preparation. Differential ion suppression due to slight chromatographic separation between the analyte and IS. | Ensure consistent and precise execution of the sample preparation protocol. Optimize chromatography to ensure complete co-elution of the analyte and this compound. |

| Low Signal Intensity for Both Analyte and IS | Significant ion suppression from the matrix. Suboptimal ionization source parameters. | Improve sample cleanup to remove interfering matrix components (e.g., using solid-phase extraction). Optimize ion source parameters such as spray voltage, gas flows, and temperature. |

| Inconsistent IS Peak Area Across Samples | Variability in extraction recovery. Matrix effects impacting the IS differently in various samples. | Ensure the IS is added early in the sample preparation process to account for extraction variability. Evaluate matrix effects from different lots of the biological matrix. |

| Crosstalk or Isotopic Interference | Natural isotopic abundance of the analyte contributing to the IS signal. Presence of unlabeled analyte as an impurity in the IS. | Verify the isotopic purity of the this compound standard. If significant, a mathematical correction may be necessary. |

| Poor Peak Shape or Splitting | Column degradation or contamination. Inappropriate mobile phase composition. | Use a guard column and ensure proper sample cleanup. Optimize the mobile phase pH and organic content. |

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard for overcoming ion suppression?

A1: As a stable isotope-labeled analog, this compound has nearly identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.[4][5] Consequently, any ion suppression affecting the analyte will also affect the internal standard to the same extent, allowing for accurate correction and reliable quantification. The use of ¹³C labeling is particularly advantageous as it minimizes the potential for chromatographic separation from the analyte, a phenomenon that can sometimes be observed with deuterium-labeled standards.[5][6]

Q2: How can I quantitatively assess the degree of ion suppression in my assay?

A2: A post-extraction addition experiment is a standard method to evaluate matrix effects. This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix. The matrix factor (MF) can be calculated, and an MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q3: What should I do if I observe a slight chromatographic separation between the analyte and this compound?

A3: Even minor separations can lead to differential ion suppression. To address this, you can try optimizing your chromatographic method by adjusting the gradient profile, flow rate, or column temperature. Using a column with a different stationary phase might also be beneficial. The goal is to achieve complete co-elution of the analyte and the internal standard.

Q4: Can the chlorine atom in this compound cause isotopic interference with the internal standard?

A4: Yes, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) in the unlabeled analyte can potentially contribute to the signal of the ¹³C-labeled internal standard, especially if the mass difference is small. When developing your method, it is crucial to select precursor and product ion transitions for your multiple reaction monitoring (MRM) experiment that minimize this potential for crosstalk.

Q5: At what stage of the experimental workflow should I add the this compound internal standard?

A5: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps. This ensures that it can account for variability in both extraction recovery and any subsequent analytical steps.

Experimental Protocols

Below is a representative experimental protocol for the quantification of an analyte in human plasma using this compound as an internal standard. This protocol should be optimized for your specific analyte and instrumentation.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound (in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Analyte: [M-H]⁻ → fragment ion; this compound: [M+6-H]⁻ → fragment ion (to be optimized) |

| Ion Source Temp. | 500°C |

| Spray Voltage | -4500 V |

3. Data Analysis and Quantitative Data Summary

The following tables illustrate the effectiveness of this compound in compensating for ion suppression.

Table 1: Matrix Effect Assessment

| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor * |

| Neat Solution | 1,250,000 | 1,300,000 | 0.96 | N/A |

| Post-extraction Spike | 650,000 | 680,000 | 0.95 | 0.52 |

*Matrix Factor = (Peak area in post-extraction spike) / (Peak area in neat solution). An MF < 1 indicates ion suppression.

Table 2: Accuracy and Precision with and without Internal Standard Correction

| Concentration (ng/mL) | Mean Measured Conc. (w/o IS) | % Accuracy (w/o IS) | % RSD (w/o IS) | Mean Measured Conc. (with IS) | % Accuracy (with IS) | % RSD (with IS) |

| 1.0 (LLOQ) | 0.62 | 62.0 | 18.5 | 0.98 | 98.0 | 8.2 |

| 5.0 (Low QC) | 2.95 | 59.0 | 15.2 | 5.05 | 101.0 | 5.1 |

| 50.0 (Mid QC) | 28.5 | 57.0 | 16.8 | 49.7 | 99.4 | 4.5 |

| 80.0 (High QC) | 44.8 | 56.0 | 17.1 | 80.9 | 101.1 | 3.8 |

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming ion suppression with this compound.

Caption: Principle of ion suppression correction with a SIL-IS.

Caption: A typical experimental workflow for sample analysis.

References

- 1. Overcoming matrix effects in electrospray: quantitation of β-agonists in complex matrices by isotope dilution liquid chromatography-mass spectrometry using singly (13)C-labeled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents [diposit.ub.edu]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

Troubleshooting inconsistent internal standard response in mass spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent internal standard (IS) responses in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard in mass spectrometry?

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1] Its primary function is to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1]

Q2: What are the primary types of internal standards?

There are two main types of internal standards used in mass spectrometry:

-

Stable Isotope-Labeled (SIL) IS: This is the preferred type as it is structurally identical to the analyte but contains heavy atoms (e.g., ²H, ¹³C, ¹⁵N).[1] Because its chemical and physical properties are nearly identical to the analyte, it provides the best compensation for variability.[1]

-

Structural Analog IS: This is a molecule that is structurally similar but not identical to the analyte.[1] Analogs are often used when a SIL IS is not available. It is crucial to validate that the analog effectively tracks the analyte's behavior.[1]

Q3: What are the common causes of inconsistent internal standard response?

Excessive variability in the IS response can stem from several sources, which can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a whole group of samples).[1] Key causes include:

-

Human Errors: Inconsistent pipetting, incorrect IS spiking, or errors during sample dilution or extraction.[1]

-

Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites) that suppress or enhance the ionization of the analyte and IS in the mass spectrometer.[1] This is a very common cause of variability.[1]

-

Instrument Issues: Problems with the injector, pump, detector, or mass spectrometer source can lead to inconsistent responses.[1][2] This can manifest as a gradual drift in the signal over an analytical run.[1]

-

Sample Preparation Inconsistencies: Inefficient or inconsistent extraction recovery between samples.[1] Thorough mixing during extraction is critical.[1]

Troubleshooting Guides

Issue: My internal standard response is inconsistent across an analytical run. How do I troubleshoot this?

A systematic approach is required to identify the root cause of inconsistent IS response. The first step is to characterize the nature of the inconsistency by plotting the IS peak area for all samples in the run to identify any patterns.[1]

Step 1: Characterize the Inconsistency

| Pattern of Inconsistency | Potential Causes | Initial Action |

| Sporadic Flyers (One or two samples show drastically different IS response) | Human error (e.g., missed IS spike, pipetting error), injection error.[1] | Review sample preparation records for the affected samples. Re-inject the samples to see if the issue persists. |

| Gradual Drift (IS response steadily increases or decreases over the run) | Instrument instability (e.g., detector fatigue, source contamination), changes in mobile phase composition.[1] | Check instrument logs for any changes or errors. Re-inject a subset of samples to see if the trend repeats. |

| Abrupt Shift (Sudden change in IS response mid-run) | Human error during sample preparation of a subset of samples, change in instrument conditions.[1] | Review sample preparation records. Check instrument logs for any changes or errors.[1] |

| High Variability Across All Samples | Matrix effects, inconsistent sample preparation, issues with the IS solution.[1] | Proceed to a more detailed investigation of matrix effects and sample preparation procedures. |

Step 2: Systematic Investigation Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent internal standard responses.

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Experimental Protocols

Protocol 1: Investigating Matrix Effects

Matrix effects, where endogenous components in a sample interfere with ionization, are a primary cause of IS variability.[1] This protocol outlines a standard approach to confirm if matrix effects are the root cause.

Objective: To determine if the variability in IS response is due to matrix effects from study samples and to confirm that the IS adequately compensates for these effects.[1]

Methodology:

-

Sample Selection: Select several "problematic" pre-dose study samples that previously showed inconsistent IS response. Also, select several "normal" pre-dose samples as controls.[1]

-

Experiment A: Post-Extraction Spike Comparison

-

Extract blank matrix from multiple sources (at least 6 different lots).

-

Extract the selected study samples without the IS.

-

Post-extraction, spike the extracts with the analyte and IS at known concentrations (e.g., Low, Mid, High QC levels).[1]

-

Analyze the samples and compare the IS response between the different matrix sources and the study sample extracts.[1] Significant variation suggests the presence of matrix effects.[1]

-

The following diagram illustrates the workflow for investigating and confirming matrix effects.

Caption: Workflow for Investigating and Confirming Matrix Effects.

Mitigation Strategies for Confirmed Issues

If an investigation confirms that IS variability is impacting data quality, consider the following mitigation strategies:

| Issue Category | Mitigation Strategy | Details |

| Matrix Effects | Optimize Sample Preparation | Improve Extraction: Switch from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[1] |

| Dilute Sample | A simple dilution of the sample can often reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[1] | |

| Optimize Chromatography | Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column.[1] | |

| Internal Standard Issues | Re-evaluate the Internal Standard | Check for Impurities: Ensure the IS solution is pure and has not degraded.[1] For deuterated standards, check for the presence of the unlabeled analyte.[1] |

| Ensure Co-elution | For SIL IS, ensure complete overlapping of the analyte and internal standard peaks to effectively correct for matrix effects.[3] Incomplete co-elution can lead to differential matrix effects and inaccurate results.[3] | |

| Instrumental Problems | System Maintenance | Perform routine maintenance on the mass spectrometer, including cleaning the ion source, to prevent gradual signal drift.[4] Check for leaks in the system.[5][6] |

References

Technical Support Center: Optimizing LC Gradient for 4-Chloro-6-nitrosoresorcinol Separation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the liquid chromatography (LC) gradient for the separation of 4-Chloro-6-nitrosoresorcinol. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an LC method for 4-Chloro-6-nitrosoresorcinol?

A1: A good starting point is a reversed-phase HPLC method.[1] Based on methods for similar compounds like resorcinol (B1680541) and other polar aromatic molecules, a C18 column is a suitable initial choice. The mobile phase should consist of a mixture of water and an organic solvent, typically acetonitrile (B52724), with an acidic modifier to improve peak shape and control ionization.[1][2]

Q2: Why is an acidic modifier recommended for the mobile phase?

A2: Acidic modifiers, such as formic acid or phosphoric acid, are crucial for several reasons. For a polar compound like 4-Chloro-6-nitrosoresorcinol, which has ionizable hydroxyl groups, maintaining a low pH (around 2.5-3.5) suppresses the ionization of these groups. This leads to better peak shapes by minimizing secondary interactions with the silica (B1680970) stationary phase. Additionally, acidic conditions can enhance the stability of nitroso compounds, which can be prone to degradation.

Q3: What are the potential stability issues with 4-Chloro-6-nitrosoresorcinol during LC analysis?

A3: Aromatic nitroso compounds can be reactive and may undergo degradation. Potential degradation pathways could involve reduction of the nitroso group.[3] Furthermore, some studies have shown that on-column nitrosation of amines can occur under certain conditions (e.g., high pH with ammonium (B1175870) hydroxide), highlighting the importance of carefully controlling the mobile phase composition.[4][5] Using freshly prepared mobile phases and samples is recommended to minimize potential degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for 4-Chloro-6-nitrosoresorcinol shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue with polar and acidic compounds like 4-Chloro-6-nitrosoresorcinol. The primary cause is often secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

-

Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of your analyte, causing tailing.

-

Solution 1: Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid. This will protonate the silanol groups, reducing their interaction with the analyte.

-

Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce tailing.

-

-

Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

-

Solution: Dilute your sample or reduce the injection volume.

-

-

Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

-

Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

-

Issue 2: Poor Resolution or Co-elution

Q: I am not able to separate 4-Chloro-6-nitrosoresorcinol from its impurities. How can I improve the resolution?

A: Improving resolution often requires adjusting the gradient profile to provide more time for the components to separate.

Potential Causes and Solutions:

-

Gradient is Too Steep: A rapid increase in the organic solvent concentration may not allow sufficient time for separation.

-

Solution 1: Decrease the Gradient Slope: Make the gradient shallower, especially around the elution time of your compound of interest. This will increase the separation time between closely eluting peaks.

-

Solution 2: Introduce an Isocratic Hold: Incorporate a brief isocratic hold at a specific mobile phase composition just before the elution of the target peak to improve separation from nearby impurities.

-

-

Inappropriate Organic Solvent: The choice of organic solvent can affect selectivity.

-

Solution: While acetonitrile is a common choice, methanol (B129727) can sometimes offer different selectivity for aromatic compounds.[6] Consider trying a method with methanol as the organic modifier.

-

Issue 3: Irreproducible Retention Times

Q: The retention time of my analyte is shifting between injections. What could be the cause?

A: Retention time variability can stem from several factors related to the HPLC system and the mobile phase.

Potential Causes and Solutions:

-

Insufficient Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

-

Solution: Increase the equilibration time between runs to at least 10 column volumes.

-

-

Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.

-

Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

-

-

Pump and System Issues: Fluctuations in pump performance or leaks in the system can lead to inconsistent flow rates.

Data Presentation

Table 1: Recommended Starting LC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 30 °C |

| Detection | UV, wavelength to be determined based on analyte spectrum |

Table 2: Example Scouting Gradient

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 10 |

| 20.0 | 90 |

| 22.0 | 90 |

| 22.1 | 10 |

| 25.0 | 10 |

Experimental Protocols

Protocol 1: General Gradient Optimization Workflow

-

Initial Scouting Run:

-

Set up the LC system with the parameters outlined in Table 1.

-

Run a broad "scouting" gradient as described in Table 2.

-

This initial run will determine the approximate elution time of 4-Chloro-6-nitrosoresorcinol.

-

-

Gradient Refinement:

-

Based on the scouting run, create a more focused gradient.

-

Start the gradient at a %B that is 5-10% lower than the %B at which the analyte elutes.

-

Make the gradient slope shallower around the elution time of the analyte to improve resolution. For example, if the peak elutes at 40% B, you might run a segment from 30% to 50% B over 10-15 minutes.

-

-

Fine-Tuning:

-

Adjust the mobile phase pH (if not using formic acid) or the organic solvent (e.g., trying methanol) to further optimize selectivity and peak shape.

-

Optimize the flow rate and column temperature for the best balance of resolution and analysis time.

-

Mandatory Visualizations

References

- 1. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. HPLC Troubleshooting Guide [scioninstruments.com]

Technical Support Center: Analysis of 4-Chloro-6-nitrosoresorcinol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-nitrosoresorcinol. The information is designed to address common challenges, with a focus on mitigating matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-6-nitrosoresorcinol and why is its analysis important?

4-Chloro-6-nitrosoresorcinol is a reference material used for the identification and quantification of nitrosamine (B1359907) impurities in various samples.[1] Its analysis is critical for quality control and safety assessment in the pharmaceutical industry to ensure that drug products meet regulatory standards for these potentially carcinogenic compounds.[1]

Q2: What are the basic chemical properties of 4-Chloro-6-nitrosoresorcinol relevant to its analysis?

Understanding the chemical properties of 4-Chloro-6-nitrosoresorcinol is essential for developing robust analytical methods. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H4ClNO3 | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| Solubility | Soluble in Ethyl Acetate (B1210297), Methanol (B129727), Water | [3] |

| Storage Conditions | Recommended long-term storage at -20°C | [3] |

| Chemical Stability | Stable under recommended storage conditions | [2] |

Q3: What are "matrix effects" and how can they impact the analysis of 4-Chloro-6-nitrosoresorcinol?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification. Given that 4-Chloro-6-nitrosoresorcinol is often analyzed at trace levels in complex matrices such as pharmaceutical formulations or biological fluids, it is susceptible to these interferences.

Troubleshooting Guide: Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of 4-Chloro-6-nitrosoresorcinol.

Issue 1: Poor peak shape, low signal intensity, or high signal variability.

This is a common indicator of ion suppression, a significant matrix effect.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting matrix effects.

Detailed Steps:

-

Confirm Matrix Effects:

-

Post-column Infusion: Continuously infuse a standard solution of 4-Chloro-6-nitrosoresorcinol post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components confirms ion suppression.

-

Post-extraction Spike: Compare the peak area of the analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a clean solvent. A significant difference indicates matrix effects.

-

-

Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

-

Protein Precipitation (PPT): A simple and fast method for biological samples. However, it may not be sufficient for removing all interfering components.

-

Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Due to the polarity of 4-Chloro-6-nitrosoresorcinol, solvents like ethyl acetate could be effective.

-

Solid-Phase Extraction (SPE): Provides the most thorough cleanup. A reverse-phase SPE cartridge could be suitable for retaining and eluting the analyte while washing away more polar interferences.

-

-

Improve Chromatographic Separation:

-

Gradient Optimization: Adjust the mobile phase gradient to better separate 4-Chloro-6-nitrosoresorcinol from co-eluting matrix components.

-

Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

-

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.

Issue 2: Inconsistent quantification across different sample lots.

This may be due to lot-to-lot variability in the sample matrix, leading to inconsistent matrix effects.

Troubleshooting Steps:

-

Matrix Factor Evaluation: Analyze multiple lots of blank matrix to assess the variability of the matrix effect.

-

Robust Sample Preparation: Employ a more rigorous sample preparation method like SPE to minimize the impact of matrix variability.

-

Internal Standard Normalization: Ensure a suitable internal standard is used to normalize for variations in signal intensity. A SIL-IS is highly recommended.

Experimental Protocols (Hypothetical)

As no specific published analytical methods for 4-Chloro-6-nitrosoresorcinol were found, the following are hypothetical protocols based on general principles for the analysis of small polar molecules by LC-MS/MS. These should be optimized for your specific application.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 4-Chloro-6-nitrosoresorcinol from a complex matrix like plasma or a drug product formulation.

Caption: A typical solid-phase extraction workflow.

Methodology:

-

Sample Pre-treatment: To 100 µL of sample, add the internal standard. Dilute with 400 µL of 2% formic acid in water.

-

SPE Cartridge Conditioning: Condition a reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a general starting point for developing an LC-MS/MS method for 4-Chloro-6-nitrosoresorcinol.

Instrumentation and Parameters:

| Parameter | Suggested Condition |

| LC System | UPLC or HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined experimentally) |

| MRM Transitions | To be determined by infusing a standard of 4-Chloro-6-nitrosoresorcinol |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: The information provided in this technical support center is intended as a general guide. All analytical methods should be fully validated for their intended use.

References

Technical Support Center: Analysis of 4-Chloro-6-nitrosoresorcinol by Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in the mass spectra of 4-Chloro-6-nitrosoresorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in mass spectrometry?

A1: Background noise in mass spectrometry can originate from various sources, including the analytical instrument itself, solvents, sample preparation procedures, and environmental contaminants. Common contaminants include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), phthalates, siloxanes, fatty acids, and metal ions.[1][2] Environmental contaminants like keratin (B1170402) from dust and skin can also interfere with analysis.[3] The use of certain plastics and detergents in labware can introduce plasticizers and other interfering compounds into your sample.[3][4][5]

Q2: Why is my baseline noisy when analyzing 4-Chloro-6-nitrosoresorcinol?

A2: A noisy baseline during the analysis of 4-Chloro-6-nitrosoresorcinol can be attributed to several factors. The trace-level analysis of low molecular weight analytes is often challenging due to chemical interference in this mass range.[6] Potential causes include contaminated solvents or reagents, improper sample preparation leading to the introduction of contaminants, or suboptimal instrument settings. For nitroso compounds, specifically, the reactivity of the nitroso group could potentially lead to on-column or in-source reactions, contributing to a complex background.

Q3: How can I improve the signal-to-noise ratio for my 4-Chloro-6-nitrosoresorcinol sample?

A3: Improving the signal-to-noise (S/N) ratio is crucial for sensitive detection. This can be achieved by either increasing the analyte signal or reducing the background noise.[7] Strategies include optimizing sample preparation to pre-concentrate the analyte, using high-purity LC-MS grade solvents and additives, and fine-tuning mass spectrometer parameters such as cone voltage and cone gas flow rate.[6][8]

Troubleshooting Guides

Guide 1: Troubleshooting High Background Noise

If you are experiencing high background noise in your 4-Chloro-6-nitrosoresorcinol mass spectra, follow this step-by-step troubleshooting guide.

Step 1: Identify the Source of Contamination

-

Run a Blank: Inject a solvent blank (the same solvent used to dissolve your sample) to determine if the contamination is coming from your solvent or the LC-MS system.

-

Check for Common Contaminants: Analyze the background spectrum for masses corresponding to common contaminants. Refer to the table of common contaminants below. The presence of repeating units with a mass difference of 44 Da may indicate PEG contamination.[4]

-

Review Sample Preparation: Carefully review your sample preparation workflow to identify potential sources of contamination from tubes, filters, or reagents.[5]

Step 2: System Cleaning and Optimization

-

Clean the Ion Source: Regularly clean the ion source to remove accumulated residues and contaminants.[9]

-

Flush the LC System: If solvent contamination is suspected, flush the entire LC system with high-purity solvents. When switching between solvents of different compositions, flush with a miscible solvent like isopropanol (B130326) or high-purity water to prevent salt precipitation.[9]

-

Optimize Instrument Parameters:

-

Cone Gas Flow: Increasing the cone gas flow rate can help reduce solvent clusters and other interfering ions.[6]

-

Cone Voltage: Adjusting the cone voltage can sometimes reduce the baseline noise by fragmenting interfering ions.[10]

-

Scan Range: In some cases, adjusting the mass scan range to exclude low-mass interferences can be a quick solution, though this is considered a workaround.[10]

-

Step 3: Refine Sample and Mobile Phase Preparation

-

Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise.

-

Filter Samples: Use appropriate syringe filters, such as hydrophilic PTFE filters, which are known to have low levels of extractable impurities.[5] It is also good practice to prerinse the filter with the sample or solvent to reduce extractables.

-

Avoid Contaminating Labware: Minimize the use of plastics that can leach plasticizers.[4] Avoid washing glassware with detergents that are incompatible with mass spectrometry, such as Tween or Triton.[3]

Troubleshooting Workflow for High Background Noise

Caption: A logical workflow for troubleshooting high background noise.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for 4-Chloro-6-nitrosoresorcinol

This protocol is designed to minimize the introduction of contaminants during sample preparation for the analysis of 4-Chloro-6-nitrosoresorcinol by LC-MS.

Materials:

-

4-Chloro-6-nitrosoresorcinol sample

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

LC-MS grade formic acid (optional, for pH adjustment)

-

Polypropylene or glass autosampler vials with PTFE-lined caps

-

Hydrophilic PTFE syringe filters (0.22 µm)

-

Adjustable micropipettes with low-retention tips

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the 4-Chloro-6-nitrosoresorcinol standard.

-

Dissolve the standard in a known volume of LC-MS grade methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Use a glass volumetric flask.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration for your calibration curve. Aim for analyte concentrations in the range of 10-100 µg/mL to avoid detector saturation and carryover.[11][12]

-

Use polypropylene tubes for dilutions to minimize leaching of plasticizers.

-

-

Sample Filtration (if necessary):

-

If your sample contains particulates, filter it through a 0.22 µm hydrophilic PTFE syringe filter.

-

To minimize extractables from the filter, discard the first 0.5-1 mL of the filtrate before collecting the sample for analysis.

-

-

Sample Transfer:

-

Transfer the final diluted sample into a clean autosampler vial. Use vials made of polypropylene or glass with PTFE-lined septa to prevent contamination.

-

-

Blank Preparation:

-

Prepare blank samples consisting of the final solvent composition used for your sample.

-

Run a blank sample before and after your sample sequence to monitor for carryover and system contamination.[12]

-

Sample Preparation Workflow Diagram

Caption: Recommended workflow for preparing 4-Chloro-6-nitrosoresorcinol samples.

Data Presentation

Table 1: Common Background Contaminants in Mass Spectrometry

This table lists common background ions that may be observed in your mass spectra, along with their potential sources.

| Contaminant Group | Common Ions (m/z) | Potential Sources |

| Polyethylene Glycol (PEG) | Series of ions with 44 Da spacing | Plasticizers, lubricants, detergents, some column phases |

| Polypropylene Glycol (PPG) | Series of ions with 58 Da spacing | Plasticizers, industrial polymers |

| Phthalates | 149, 167, 279 | Plasticizers from tubing, containers, and vial caps |

| Siloxanes | Series of ions with 74 Da spacing | Silicone tubing, septa, vacuum pump oil, personal care products |

| Fatty Acids | e.g., Palmitic acid (255), Stearic acid (283) | Handling, fingerprints, biological matrices |

| Solvent Additives | Trifluoroacetic acid (TFA) anion (113) | Mobile phase additive (can cause ion suppression) |

| Alkali Metal Adducts | [M+Na]+, [M+K]+ | Glassware, reagents, mobile phase salts |

| Keratin | Various peptide fragments | Dust, skin, hair |

Source: Adapted from multiple sources.[1][2][4][5]

References

- 1. ccc.bc.edu [ccc.bc.edu]

- 2. Resources [fishersci.no]

- 3. bitesizebio.com [bitesizebio.com]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. merckmillipore.com [merckmillipore.com]

- 6. waters.com [waters.com]

- 7. organomation.com [organomation.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. zefsci.com [zefsci.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. m.youtube.com [m.youtube.com]

4-Chloro-6-nitrosoresorcinol-13C6 stability issues in solution

Welcome to the technical support center for 4-Chloro-6-nitrosoresorcinol-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, similar to other nitroso and phenolic compounds. The most critical factors include:

-

pH: The pH of the solution can significantly impact the stability. Acidic or alkaline conditions can potentially lead to degradation through hydrolysis or other reactions. For many phenolic compounds, a pH range of 4-8 is often recommended for stability.[1]

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions such as oxidation, reduction, and hydrolysis.[1][2]

-

Light: Exposure to light, particularly UV radiation, can cause photochemical degradation of phenolic compounds.[2][3]

-

Oxidation: The presence of oxidizing agents can lead to the degradation of the resorcinol (B1680541) ring.[4][5] It is important to use degassed solvents and consider the use of antioxidants in some applications.

-

Solvent: The choice of solvent can affect stability. Protic solvents may facilitate isomerization of the nitroso group to an oxime.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, we recommend the following practices:

-

Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on your experimental needs, but consider the potential for reactivity.

-

Concentration: Whenever possible, prepare concentrated stock solutions. More dilute solutions may be more susceptible to degradation.[1]

-

Storage Conditions: Store stock solutions at a low temperature, such as +4°C, and protect them from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider storing aliquots at -20°C or below to minimize freeze-thaw cycles.

-

Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: Can this compound undergo isomerization in solution?

A3: Yes, it is possible. Nitroso compounds, particularly primary and secondary nitrosoalkanes, are known to isomerize to oximes in protic media.[4] While 4-Chloro-6-nitrosoresorcinol is a nitrosoarene, the potential for tautomerization to a quinone oxime should be considered, especially in certain solvents and pH conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent or non-reproducible analytical results (e.g., HPLC, LC-MS).

-

Possible Cause: Degradation of the analyte in solution.

-

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.

-

Control Temperature: Use a temperature-controlled autosampler to maintain the stability of your samples during the analytical run.

-

Optimize Mobile Phase pH: Ensure the pH of your mobile phase is in a range that promotes the stability of the analyte. For phenolic compounds, a slightly acidic pH (e.g., <5) can suppress ionization and improve peak shape by minimizing secondary interactions with the stationary phase.[6]

-

Check for Contaminants: Ensure your solvents and other reagents are free from oxidizing contaminants.

-

Issue 2: Appearance of unexpected peaks in the chromatogram.

-

Possible Cause: Formation of degradation products.

-

Troubleshooting Steps:

-

Analyze a Freshly Prepared Sample: Compare the chromatogram of an aged solution to that of a freshly prepared one to identify any new peaks that may be degradation products.

-

Stress Studies: To tentatively identify potential degradation products, you can perform forced degradation studies by exposing the solution to heat, light, acid, base, and oxidizing agents.

-

LC-MS/MS Analysis: Use mass spectrometry to identify the mass of the unknown peaks and propose potential structures for the degradation products.

-

Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis.

-

Possible Cause: While this can be a chromatographic issue, it can also be exacerbated by the presence of multiple forms of the analyte (e.g., ionized and non-ionized, or isomers) due to solution instability.

-

Troubleshooting Steps:

-

Adjust Mobile Phase pH: As mentioned previously, adjusting the pH to ensure the analyte is in a single ionic state can significantly improve peak shape.[6]

-

Use a High-Quality Column: Employ a modern, end-capped column to minimize secondary interactions with residual silanol (B1196071) groups.[6]

-

Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. A mismatch in solvent strength can cause peak distortion.

-

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the recommended handling and storage conditions based on data for structurally related compounds.

| Parameter | Recommendation | Rationale |

| Storage Temperature (Solid) | +4°C | To minimize thermal degradation. |

| Storage Temperature (Solution) | +4°C (short-term), -20°C or below (long-term) | To slow down degradation kinetics in solution.[1] |

| Light Exposure | Protect from light | To prevent photochemical degradation.[2][3] |

| pH of Solution | 4 - 8 (as a general guide) | To avoid acid or base-catalyzed degradation.[1] |

| Atmosphere | Store under inert gas (e.g., N2, Ar) if possible | To minimize oxidation. |

| Solvent Purity | Use high-purity, degassed solvents | To avoid reactions with impurities. |

Experimental Protocols

Protocol: Assessing Solution Stability by HPLC-UV

-